molecular formula C15H19ClN2O2 B12819790 N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride

N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride

Cat. No.: B12819790
M. Wt: 294.77 g/mol
InChI Key: ZDWQVUXGABBFKN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a 3,4-dimethoxybenzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with N-methylpyridin-4-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce amine derivatives.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3,4-dimethoxybenzylamine: Shares a similar structure but lacks the pyridine ring.

    3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine core instead of a pyridine ring.

Uniqueness

N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride is unique due to the presence of both the 3,4-dimethoxybenzyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-methylpyridin-4-amine;hydrochloride

InChI

InChI=1S/C15H18N2O2.ClH/c1-17(13-6-8-16-9-7-13)11-12-4-5-14(18-2)15(10-12)19-3;/h4-10H,11H2,1-3H3;1H

InChI Key

ZDWQVUXGABBFKN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)OC)C2=CC=NC=C2.Cl

Origin of Product

United States

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